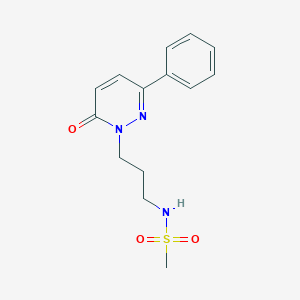

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(19,20)15-10-5-11-17-14(18)9-8-13(16-17)12-6-3-2-4-7-12/h2-4,6-9,15H,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGAHSMGGWBEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones

The pyridazinone ring is constructed via cyclocondensation of 1-phenyl-1,4-butanedione with hydrazine hydrate. This reaction proceeds under acidic conditions (e.g., acetic acid) at reflux (80–100°C) for 6–8 hours.

Reaction Mechanism :

- Hydrazine attack : Nucleophilic addition of hydrazine to the carbonyl groups.

- Dehydration : Formation of the dihydropyridazine intermediate.

- Aromatization : Oxidation to yield the pyridazinone core.

Optimization Insights :

- Solvent : Ethanol or acetic acid (yield: 68–75%).

- Catalyst : p-Toluenesulfonic acid (pTSA) enhances reaction rate.

- Side products : Over-oxidation to pyridazine derivatives mitigated by controlled reaction time.

Introduction of the Propylamine Side Chain

N-Alkylation of Pyridazinone

Intermediate A undergoes alkylation with 3-bromopropylamine hydrobromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–70°C for 12 hours.

Key Considerations :

- Base selection : K₂CO₃ ensures deprotonation of the pyridazinone’s NH group without side reactions.

- Solvent : DMF facilitates solubility of both polar and non-polar reactants.

- Yield : 60–70% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Side Reactions :

- Di-alkylation : Minimized by maintaining a 1:1 molar ratio of pyridazinone to alkylating agent.

- Hydrolysis of bromide : Controlled by anhydrous conditions.

Sulfonylation of the Primary Amine

Reaction with Methanesulfonyl Chloride

The primary amine in N-(3-aminopropyl)-3-phenylpyridazin-6(1H)-one reacts with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base.

Procedure :

- Dissolve the amine (1 eq) in DCM.

- Add TEA (1.2 eq) dropwise under nitrogen.

- Introduce methanesulfonyl chloride (1.1 eq) slowly to avoid exothermic side reactions.

- Stir for 2–4 hours at room temperature.

Workup :

- Quenching : Wash with 10% HCl to remove excess TEA.

- Purification : Recrystallization from ethanol/water (yield: 80–85%).

Analytical Validation :

- ¹H NMR : δ 2.85 (s, 3H, SO₂CH₃), δ 3.45 (t, 2H, NHCH₂), δ 4.10 (t, 2H, NCH₂).

- IR : 1340 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclocondensation

Microwave irradiation (150 W, 120°C, 30 min) reduces reaction time for pyridazinone formation, achieving 72% yield with comparable purity.

Solid-Phase Sulfonylation

Immobilization of the amine intermediate on Wang resin enables stepwise sulfonylation, simplifying purification (yield: 78%).

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Conventional Alkylation | 70 | 98 | 12 |

| Microwave Cyclization | 72 | 97 | 0.5 |

| Solid-Phase Sulfonylation | 78 | 99 | 6 |

Scale-Up Challenges and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide can undergo various chemical reactions:

Oxidation: : It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Reduction reactions typically involve the use of reducing agents such as lithium aluminium hydride (LiAlH4) to yield secondary amines or alcohols.

Substitution: : The compound is prone to nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: : Lithium aluminium hydride, sodium borohydride

Substitution: : Strong bases like NaH, DMF as a solvent

Major Products Formed

Oxidation: : Sulfoxides, sulfones

Reduction: : Secondary amines, alcohols

Substitution: : Derivatives with varying substituents like amines or thiols

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is employed as a precursor in the synthesis of more complex molecules, especially in the development of new materials and catalysis.

Biology

In biological research, it is used as a probe to study enzyme mechanisms, particularly those involving sulfonamide-sensitive enzymes. Its structure allows it to interact with biological targets, making it a valuable tool in enzymology.

Medicine

Medicinally, this compound exhibits potential therapeutic properties. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities. The pyridazinone core is known for its ability to interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the manufacturing of specialty chemicals, particularly in the synthesis of dyes and polymers where its unique chemical properties are advantageous.

Mechanism of Action

The biological activity of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is largely attributed to its interaction with specific molecular targets. It acts by inhibiting enzymes that are critical in inflammatory pathways, thereby exerting anti-inflammatory effects. The methanesulfonamide group is crucial for binding to the active site of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazinone Family

Compound 7a (6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate)

- Key Differences :

- The methanesulfonate ester in 7a replaces the propyl-methanesulfonamide chain in the target compound.

- A sulfamoylphenyl group is substituted at position 1 instead of the phenyl group in the target compound.

- Impact :

Pyridine/Quinoline Carboxamidrazones (Evidences 3–5)

Examples include N1-aryliden-4-pyridinecarboxyamidrazones and indole-containing pyridine-2-carboxamidrazones .

- Key Differences: These compounds feature amidrazone moieties instead of sulfonamide groups. The pyridine/quinoline cores differ electronically from pyridazinones due to the position and number of nitrogen atoms.

- Biological Relevance :

- Amidrazones exhibit antimycobacterial activity (e.g., against Mycobacterium tuberculosis), suggesting that the target compound’s sulfonamide group may confer distinct target selectivity .

Methanesulfonamide Derivatives in Pharmacologically Active Compounds

- A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride): A potent α1A-adrenoceptor agonist. Comparison:

- The tetrahydronaphthalene and imidazoline moieties in A61603 provide a rigid scaffold, contrasting with the flexible propyl chain in the target compound.

- Both compounds share a methanesulfonamide group, which may enhance receptor binding via polar interactions .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The target compound’s synthesis likely parallels methods used for pyridazinone derivatives (e.g., sulfonyl chloride coupling to pyridazinone intermediates) .

- Functional Group Influence: Methanesulfonamide vs. Phenyl vs. sulfamoylphenyl: The latter may improve solubility but reduce membrane permeability.

Biological Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of pyridazine derivatives, characterized by a pyridazinone core and a methanesulfonamide group. The synthesis typically involves:

- Formation of the Pyridazinone Core : The pyridazinone structure is synthesized through cyclization reactions involving hydrazine derivatives and diketones or keto acids.

- Introduction of Functional Groups : The propyl chain is introduced via nucleophilic substitution reactions with appropriate halides under basic conditions .

Antimicrobial Properties

Recent studies have indicated that pyridazine derivatives exhibit promising antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation processes. In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib, indicating a strong potential for anti-inflammatory applications .

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| This compound | TBD | Potentially superior to celecoxib (17.79 nM) |

| Celecoxib | 17.79 | Standard reference |

Anticancer Activity

Pyridazine derivatives have also been explored for their anticancer properties. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways such as NF-kB and PI3K/Akt .

Case Studies

- Study on COX Inhibition : A study evaluated various pyridazine derivatives for COX inhibition, revealing that some compounds exhibited better selectivity and potency than existing treatments, with no significant ulcerogenic effects observed in preliminary trials .

- Antimicrobial Testing : Another case study focused on the antimicrobial efficacy of pyridazine derivatives against resistant bacterial strains, showing promising results that warrant further investigation into their clinical applications .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound likely inhibits enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Modulation of Signaling Pathways : It may affect key signaling pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide?

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core. Key steps include:

- Step 1: Condensation of 3-phenylpyridazin-6-one with a propyl linker under basic conditions (e.g., K₂CO₃ in DMF at 50–60°C) to introduce the propylamine moiety .

- Step 2: Sulfonamide formation via reaction with methanesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl .

Critical Parameters: - Temperature control (<5°C during sulfonylation prevents side reactions).

- Solvent purity (DMF must be dry to avoid hydrolysis of intermediates).

- Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:1) .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:

Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the pyridazinone aromatic protons (δ 7.5–8.5 ppm), methylsulfonamide protons (δ 3.0–3.2 ppm), and propyl linker integration .

- Mass Spectrometry (HRMS): Exact mass matching (e.g., calculated [M+H]⁺ = 361.12) ensures molecular formula accuracy .

- HPLC Purity Analysis: Reverse-phase C18 columns (ACN/water gradient) verify >95% purity .

Advanced: How can conflicting data regarding the compound’s enzyme inhibition targets (e.g., dihydropteroate synthase vs. kynurenine monooxygenase) be resolved?

Answer:

Contradictory target hypotheses arise due to structural similarities with sulfonamide antibiotics (dihydropteroate synthase inhibitors) and neuroactive pyridazines (kynurenine pathway modulators). To resolve this:

- Orthogonal Assays:

- Perform in vitro enzyme inhibition assays for both targets under standardized conditions (pH 7.4, 37°C) .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities .

- Structural Analysis:

- Conduct molecular docking studies with crystal structures of both enzymes (PDB IDs: 1AJ0 for dihydropteroate synthase; 3FCR for kynurenine monooxygenase) to identify key interactions .

Advanced: What strategies improve the compound’s bioavailability in in vivo models despite its low solubility?

Answer:

Poor aqueous solubility (predicted logP ~2.8) limits bioavailability. Mitigation strategies include:

- Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium sulfonate salt .

- Nanoparticle Encapsulation: Use polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) to enhance dissolution rates .

- Prodrug Design: Introduce a hydrolyzable ester group at the sulfonamide nitrogen, which is cleaved in vivo by esterases .

Basic: What are the key stability challenges during storage, and how are they addressed?

Answer:

The compound is sensitive to:

- Hydrolysis: The pyridazinone ring degrades in acidic/basic conditions. Store at pH 6–7 in lyophilized form at –20°C .

- Oxidation: The sulfonamide group oxidizes under light. Use amber vials and add antioxidants (0.1% w/v ascorbic acid) .

Advanced: How can assay sensitivity be improved when evaluating this compound’s anticancer activity against low-abundance targets?

Answer:

For low-abundance targets (e.g., mutant kinases in cancer cells):

- Cellular Thermal Shift Assay (CETSA): Monitor target engagement by measuring protein melting shifts after compound treatment .

- Click Chemistry Probes: Introduce an alkyne handle to the compound for conjugation with fluorescent tags, enabling visualization via confocal microscopy .

Basic: What computational tools predict the compound’s ADMET properties?

Answer:

- SwissADME: Predicts bioavailability (Topological Polar Surface Area = 95 Ų) and blood-brain barrier permeability (CNS MPO score = 3.2) .

- Molinspiration: Estimates logP (2.1) and drug-likeness via Lipinski’s Rule of Five compliance .

Advanced: How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?

Answer:

Fluorination at the phenyl ring (para position):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.